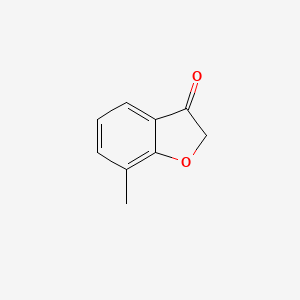

7-Methylbenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLIMIJMRLFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217042 | |

| Record name | 7-Methyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-04-5 | |

| Record name | 7-Methyl-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-3(2H)-benzofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methylbenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 7-Methylbenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and offers a clear, step-by-step approach for laboratory application.

Introduction: The Significance of the Benzofuranone Core

Benzofuran-3(2H)-one, also known as coumaranone, and its derivatives are prominent structural motifs found in a wide array of biologically active natural products and synthetic compounds. Their versatile chemical nature and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in the pursuit of novel therapeutic agents. The targeted synthesis of specific analogues, such as this compound, is crucial for the systematic exploration of structure-activity relationships (SAR) and the development of next-generation pharmaceuticals.

This guide focuses on a classical and efficient two-step synthetic sequence: the Williamson ether synthesis of a key precursor, 2-methylphenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the target benzofuranone ring system.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically divided into two main stages. This approach allows for the efficient construction of the target molecule from readily available starting materials.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor - 2-Methylphenoxyacetic Acid

The initial step involves the synthesis of 2-methylphenoxyacetic acid (also known as o-cresoxyacetic acid) via a Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high yield of the desired precursor.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds through the deprotonation of o-cresol with a base, typically sodium hydroxide, to form the more nucleophilic sodium o-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its sodium salt) and displacing the chloride leaving group to form the ether linkage.

Caption: Mechanism of 2-Methylphenoxyacetic Acid Synthesis.

Experimental Protocol: Synthesis of 2-Methylphenoxyacetic Acid

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Cresol | 108.14 | 10.81 g | 0.10 |

| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 |

| Chloroacetic Acid | 94.50 | 9.45 g | 0.10 |

| Water | 18.02 | ~150 mL | - |

| Concentrated HCl | ~37% | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of water.

-

To the stirred sodium hydroxide solution, add 10.81 g (0.10 mol) of o-cresol. The mixture will warm up as the sodium o-cresolate forms.

-

In a separate beaker, carefully dissolve 9.45 g (0.10 mol) of chloroacetic acid in 50 mL of water.

-

Slowly add the chloroacetic acid solution to the flask containing the sodium o-cresolate.

-

Heat the reaction mixture to reflux and maintain it for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 2-methylphenoxyacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from hot water or a suitable organic solvent mixture (e.g., ethanol/water) to yield pure 2-methylphenoxyacetic acid.

-

Dry the purified product in a vacuum oven.

Expected Yield: 80-90%

Part 2: Synthesis of this compound

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 2-methylphenoxyacetic acid. This cyclization is effectively promoted by a strong dehydrating acid, with polyphosphoric acid (PPA) being a classical and reliable choice.[4][5][6]

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction is initiated by the protonation of the carboxylic acid by PPA, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity of this cyclization is directed by the substituents on the aromatic ring. The ortho-methyl group is an activating group and, along with the ether oxygen, directs the acylation to the para position relative to the methyl group, leading to the formation of the desired 7-methyl substituted benzofuranone.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the PPA-catalyzed cyclization of phenoxyacetic acids.[4][5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylphenoxyacetic Acid | 166.17 | 5.00 g | 0.03 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

| Crushed Ice | - | ~200 g | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, place 50 g of polyphosphoric acid and heat it to 60-70 °C with stirring to reduce its viscosity.

-

To the warm PPA, add 5.00 g (0.03 mol) of 2-methylphenoxyacetic acid in portions.

-

After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The mixture will become highly viscous.

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.

Expected Yield: 60-75%

Characterization of this compound

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: δ 7.0-7.3 ppm (m, 3H)

-

Methylene protons (-CH₂-): δ 4.6-4.8 ppm (s, 2H)

-

Methyl protons (-CH₃): δ 2.3-2.5 ppm (s, 3H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl carbon (C=O): δ ~200-205 ppm

-

Aromatic carbons: δ ~110-160 ppm

-

Methylene carbon (-CH₂-): δ ~70-75 ppm

-

Methyl carbon (-CH₃): δ ~15-20 ppm

-

-

IR (KBr, cm⁻¹):

-

C=O stretch (ketone): ~1710-1730 cm⁻¹

-

C-O-C stretch (ether): ~1200-1300 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

-

Mass Spectrometry (EI):

-

M⁺: m/z = 148.05

-

Safety and Handling

-

o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetic Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Polyphosphoric Acid (PPA): Corrosive and will cause severe burns upon contact. It is also highly viscous and can be difficult to handle. Warm to reduce viscosity. The workup procedure involving the addition of the reaction mixture to ice is highly exothermic and should be performed with caution.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-established synthetic route to this compound. By following the detailed protocols for the Williamson ether synthesis of the 2-methylphenoxyacetic acid precursor and its subsequent intramolecular Friedel-Crafts acylation, researchers can efficiently obtain this valuable heterocyclic compound. The provided mechanistic insights and expected characterization data will aid in the successful execution and verification of the synthesis. As with all chemical procedures, adherence to safety protocols is paramount.

References

- A synthesis method of 2-methyl phenoxy acetic acid. CN102875515A.

- Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. PL211851B1.

- The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives.

- Method and device for preparing o-tolyloxy acetic acid through continuous condens

- 2-Methylphenoxyacetic Acid Synthesis Lab Report. Bartleby.com.

- Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry. 2016.

- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. CN112479863A.

- Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry.

- Polyphosphoric Acid in Organic Synthesis.

-

Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. 2021. [Link]

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. 2013.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity. 2019.

- Polyphosphoric Acid. Sciencemadness.org.

- Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals. 2013.

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0215638). NP-MRD.

- 1 H-and 13 C-NMR chemical shifts for compound 7.

- Polyphosphoric Acid in Organic Synthesis.

- Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. 2019.

- Poly(phosphoric acid) (PPA)

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. 2025.

- PPA and Friedel-Crafts Chemistry.

- Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Beilstein Journal of Organic Chemistry. 2021.

- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. 2017.

Sources

7-Methylbenzofuran-3(2H)-one chemical properties and structure

An In-depth Technical Guide to 7-Methylbenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives are ubiquitous in nature and have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this class, the benzofuran-3(2H)-one core represents a versatile synthetic intermediate, offering multiple reactive sites for chemical modification.

This technical guide provides a comprehensive scientific profile of a specific derivative, This compound . As this compound is not extensively documented in commercial or public databases, this paper serves as an expert guide for researchers and drug development professionals. It synthesizes data from related analogues and foundational chemical principles to predict its properties, outline plausible synthetic routes, and discuss its potential as a strategic building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structural Analysis

This compound is a bicyclic organic compound featuring a benzene ring fused to a dihydrofuranone ring. The methyl group at the C7 position and the ketone at the C3 position are key features that define its chemical character and reactivity.

-

IUPAC Name: 7-methyl-1-benzofuran-3(2H)-one

-

Molecular Formula: C₉H₈O₂

-

Molecular Weight: 148.16 g/mol

-

Core Structure: The molecule consists of a stable aromatic benzene ring fused to a five-membered furanone ring. The carbonyl group at position 3 introduces polarity and a key reactive site. The methylene group at position 2 is adjacent to the carbonyl, rendering its protons acidic and available for enolate chemistry. The methyl group at C7 influences the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile: A Predictive Analysis

While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on the well-characterized parent compound, benzofuran-3(2H)-one, and related structures.

Physicochemical Properties

The introduction of a methyl group is expected to slightly increase the lipophilicity (logP) and boiling point compared to the unsubstituted parent compound, while having a minor effect on solubility in polar solvents.

| Property | Predicted Value | Unit | Rationale / Source |

| Molecular Weight | 148.16 | g/mol | Calculated |

| XLogP3 | ~1.9 | Estimated based on parent compound (1.1)[4] and addition of a methyl group. | |

| Boiling Point | > 250 | °C | Estimated to be higher than the parent compound (248.5 °C).[5] |

| Melting Point | Not Determined | °C | Highly dependent on crystal packing; requires experimental data. |

| Water Solubility | Low | mg/L | Expected to be poorly soluble based on related structures.[6] |

Predicted Spectroscopic Data

Understanding the spectroscopic signature is critical for reaction monitoring and structural confirmation. The following predictions are based on standard spectroscopic principles and data from analogous benzofuran structures.[7][8][9]

-

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the benzene ring would appear in this region. The proton at C4 would likely be a doublet, the proton at C5 a triplet, and the proton at C6 a doublet, reflecting their coupling patterns.

-

Methylene Protons (δ ~4.6 ppm): The two protons at the C2 position, being adjacent to the carbonyl group, would appear as a sharp singlet.

-

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group at C7 would also appear as a distinct singlet.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Carbonyl Carbon (δ ~195-200 ppm): A characteristic peak for the ketone carbonyl would be observed in this downfield region.

-

Aromatic Carbons (δ ~110-155 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

-

Methylene Carbon (δ ~70-75 ppm): The C2 carbon would appear in this region.

-

Methyl Carbon (δ ~15-20 ppm): The C7-methyl carbon would produce a signal in the upfield aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (~1715 cm⁻¹): A strong, sharp absorption band characteristic of a five-membered ring ketone.[9]

-

C-O-C Stretch (~1250-1050 cm⁻¹): Absorption bands corresponding to the aryl-ether stretching vibrations.

-

C-H Aromatic/Aliphatic Stretches (~3100-2850 cm⁻¹): Standard C-H stretching bands.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 148.

-

Key Fragments: Expect fragmentation patterns involving the loss of carbon monoxide (CO) to give a fragment at m/z = 120, followed by further fragmentation of the resulting structure.

-

Synthesis and Chemical Reactivity

The benzofuran-3(2H)-one scaffold can be constructed through various strategies, often involving intramolecular cyclization reactions.[10]

Proposed Synthetic Route: Intramolecular Friedel-Crafts Acylation

A reliable and common method for synthesizing benzofuranones is the acid-catalyzed cyclization of a phenoxyacetic acid derivative. This approach offers good control over the substitution pattern on the aromatic ring.

Protocol: Synthesis of this compound

-

Step 1: Etherification. 2-Methylphenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(o-tolyloxy)acetic acid. This is a standard Williamson ether synthesis.

-

Step 2: Chlorination. The resulting carboxylic acid is converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is crucial for the subsequent cyclization.

-

Step 3: Intramolecular Friedel-Crafts Acylation. The acid chloride is treated with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane). The electrophilic acylium ion undergoes intramolecular attack on the aromatic ring, ortho to the ether linkage, to form the five-membered ring and yield this compound after workup.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran-3(2H)-one core is a validated scaffold for the development of biologically active compounds. [11]Derivatives have shown promise in various therapeutic areas. For instance, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have been investigated for their potent antileishmanial activities. [12]The core is also present in compounds with antibacterial properties.

This compound is a valuable starting material for building libraries of novel compounds for high-throughput screening.

-

Scaffold for Derivatization: Its defined structure and reactive handles (C2 and C3) allow for systematic modification to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The C7-methyl group provides a specific lipophilic and steric feature. Researchers can synthesize analogues with different substituents at this position to fine-tune properties like solubility, metabolism, and target binding.

-

Access to Complex Heterocycles: The reactivity of the benzofuranone system can be harnessed to construct more complex, fused heterocyclic systems, further expanding the chemical space for drug discovery.

Conclusion

This compound, while not a widely commercialized compound, represents a molecule of significant strategic value for chemical and pharmaceutical research. Its structure combines the stable and biologically relevant benzofuran core with specific functional handles that permit a wide array of chemical transformations. By leveraging predictable synthetic strategies and well-understood reactivity patterns, researchers can effectively utilize this compound as a foundational building block to design and synthesize novel molecules with the potential for significant therapeutic impact. This guide provides the necessary predictive data and methodological framework to facilitate its integration into advanced drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link] [10]2. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33105, 7-Methylbenzofuran. Retrieved from [Link] [13]3. NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link] [14][15]4. The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link] [6]5. Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link] [16]6. Ma, S., et al. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. MDPI. Retrieved from [Link] 7. Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2895-2939. Retrieved from ResearchGate. [17]8. Google Patents. (n.d.). Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one. Retrieved from [18]9. ResearchGate. (n.d.). Selected biologically active benzofuran-3(2H)-ones. Retrieved from [Link] [11]10. Shokri, A., et al. (2018). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 62(10), e00832-18. [12]11. Jia, L., & Han, F. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link] [7]12. NIST. (n.d.). 2(3H)-Benzofuranone, 6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, [3aS-(3aα,6α,7β,7aβ)]-. In NIST Chemistry WebBook. Retrieved from [Link] [19]13. SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. Retrieved from [Link] [20]14. Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link] [5]15. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20037272, 7-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link] [4]16. Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Retrieved from ResearchGate. [21]17. ResearchGate. (n.d.). NMR Data of Compounds 1 and 2 (¹H: 500 MHz and ¹³C: 125 MHz). Retrieved from [Link] [22]19. MySkinRecipes. (n.d.). 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. Retrieved from [Link] [23]20. Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27772-27785. [1]21. ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link] [8]22. Kumar, A., & Maurya, R. A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [2]23. Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link] [3]24. University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 7-methyl benzofuran, 17059-52-8 [thegoodscentscompany.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Methylbenzofuran | C9H8O | CID 33105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzofuran, 7-methyl- [webbook.nist.gov]

- 15. Benzofuran, 7-methyl- [webbook.nist.gov]

- 16. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. RU2310649C2 - Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one - Google Patents [patents.google.com]

- 19. 2(3H)-Benzofuranone, 6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, [3aS-(3aα,6α,7β,7aβ)]- [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one [myskinrecipes.com]

Spectroscopic Data for 7-Methylbenzofuran-3(2H)-one: An In-depth Technical Guide

Introduction: The Significance of 7-Methylbenzofuran-3(2H)-one

Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists and drug discovery programs. This compound, as a key intermediate and structural motif, is of considerable interest. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from an extensive analysis of the experimentally obtained data for a series of (E)-6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives, as reported in the Indian Journal of Chemistry.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the atomic numbering convention for the this compound scaffold is presented below.

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended. These protocols are designed to be self-validating, incorporating internal standards and system suitability checks.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure clamp.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

For volatile and thermally stable compounds, use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

For less volatile or thermally labile compounds, use a direct infusion method with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Mass Analysis:

-

Acquire the mass spectrum in full scan mode to determine the molecular weight and identify the major fragment ions.

-

Electron Ionization (EI) at 70 eV is typically used for GC-MS to generate reproducible fragmentation patterns.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Conclusion

This technical guide provides a detailed and authoritative overview of the predicted spectroscopic data for this compound. By leveraging experimental data from closely related analogues, this document offers a robust framework for the characterization of this important heterocyclic compound. The provided protocols, grounded in best practices, ensure the acquisition of reliable and reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

-

Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62B(11), 1141-1146. [Link]

-

Indian Journal of Chemistry, Vol. 62, November 2023, pp. 1141-1146. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. [Link]

An In-Depth Technical Guide to 7-Methylbenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuranone scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant biological importance.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][3] This technical guide focuses on a specific, yet important, member of this family: 7-Methylbenzofuran-3(2H)-one. While specific data for this compound is not extensively documented in publicly available literature, this guide, grounded in established principles of organic synthesis and medicinal chemistry, aims to provide a comprehensive overview of its identification, synthesis, predicted properties, and potential applications in drug discovery. By extrapolating from well-studied analogs, we present a scientifically robust resource for researchers and drug development professionals interested in this promising chemical entity.

Compound Identification

-

IUPAC Name: this compound

-

Synonyms: 7-Methyl-1-benzofuran-3-one

-

CAS Number: 669-04-5

-

Molecular Formula: C₉H₈O₂

-

Molecular Weight: 148.16 g/mol

-

Chemical Structure:

Synthetic Strategies and Methodologies

The synthesis of the benzofuran-3(2H)-one core can be achieved through various strategic approaches. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For this compound, a plausible and efficient synthesis can be conceptualized based on established intramolecular cyclization reactions.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A common and effective method for the construction of the benzofuran-3(2H)-one ring system is the intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative. This approach offers a direct and often high-yielding route to the desired cyclic ketone.

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Williamson Ether Synthesis. To a solution of 2-methylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, and then add ethyl chloroacetate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, ethyl 2-(o-tolyloxy)acetate, can be purified by vacuum distillation or column chromatography.

-

Step 2: Saponification. Dissolve the purified ethyl 2-(o-tolyloxy)acetate in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC). Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(o-tolyloxy)acetic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Step 3: Intramolecular Friedel-Crafts Acylation. Add the 2-(o-tolyloxy)acetic acid to polyphosphoric acid (PPA) or another suitable dehydrating/activating agent. Heat the mixture with stirring to a temperature sufficient to induce cyclization (typically 80-120 °C). The reaction progress can be monitored by TLC. After completion, pour the hot reaction mixture onto ice-water to quench the reaction and precipitate the product. The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known properties of the parent compound, benzofuran-3(2H)-one, and related methylated analogs.[4]

| Property | Predicted Value |

| Appearance | Off-white to light yellow solid |

| Melting Point | 95-105 °C |

| Boiling Point | > 250 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Sparingly soluble in water. |

| logP | ~2.0 - 2.5 |

Spectroscopic Characterization (Expected)

-

¹H NMR: Protons on the aromatic ring are expected to appear in the range of δ 7.0-7.8 ppm. The methyl group protons should appear as a singlet around δ 2.2-2.5 ppm. The methylene protons at the 2-position are expected to be a singlet around δ 4.5-4.8 ppm.

-

¹³C NMR: The carbonyl carbon is expected to resonate around δ 195-205 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The methyl carbon should be around δ 15-20 ppm, and the methylene carbon at the 2-position around δ 70-75 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 148.

Applications in Drug Discovery and Development

The benzofuran-3(2H)-one scaffold is a key pharmacophore in a variety of biologically active molecules. The introduction of a methyl group at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the synthesis of novel drug candidates.

Potential Therapeutic Areas

-

Anticancer Agents: Numerous substituted benzofuran derivatives have demonstrated potent anticancer activity.[3][5] The benzofuranone core can be functionalized to target various cellular pathways involved in cancer progression.

-

Anti-inflammatory Agents: The benzofuran scaffold is present in compounds with significant anti-inflammatory properties.

-

Antimicrobial and Antifungal Agents: Derivatives of benzofuran have been shown to possess broad-spectrum antimicrobial and antifungal activities.[1]

-

Enzyme Inhibitors: The benzofuranone structure can serve as a template for the design of specific enzyme inhibitors, such as alkaline phosphatase inhibitors.[6]

Signaling Pathway Diagram:

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its identification, a plausible synthetic route, predicted physicochemical properties, and potential applications in drug discovery. While specific experimental data for this compound remains limited, the information presented herein, based on the well-established chemistry of the benzofuran-3(2H)-one scaffold, serves as a solid foundation for researchers and scientists to explore the potential of this and related molecules in the development of new medicines.

References

-

Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

-

ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. Available at: [Link]

-

MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

-

OAlib. Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Available at: [Link]

-

ResearchGate. Synthesis of benzofuran-3(2H)-ones 101. Available at: [Link]

-

ResearchGate. Selected biologically active benzofuran‐3(2H)‐ones. Available at: [Link]

-

Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

-

Semantic Scholar. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

-

PubChem. 7-Methylbenzofuran. Available at: [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

PMC. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. Available at: [Link]

-

The Good Scents Company. 7-methyl benzofuran. Available at: [Link]

-

MDPI. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]

-

PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

-

NIST. Benzofuran, 7-methyl-. Available at: [Link]

-

PMC. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]

-

PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

-

Cheméo. Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Available at: [Link]

-

ResearchGate. Benzofuran derivatives: A patent review. Available at: [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. Available at: [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. divyarasayan.org [divyarasayan.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

An In-Depth Technical Guide to the Formation of 7-Methylbenzofuran-3(2H)-one

The benzofuran-3(2H)-one, or coumaranone, framework is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally significant compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for synthetic and medicinal chemists. This guide provides an in-depth analysis of the core reaction mechanism for the formation of a specific, substituted derivative: this compound. We will dissect the most classical and efficient synthetic route—the intramolecular acid-catalyzed cyclization of (2-methylphenoxy)acetic acid—exploring the underlying principles of electrophilic aromatic substitution that govern this transformation.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for constructing the benzofuran-3(2H)-one core is through an intramolecular Friedel-Crafts acylation of a precursor phenoxyacetic acid.[2] This powerful carbon-carbon bond-forming reaction builds the crucial five-membered heterocyclic ring onto the existing benzene ring in a single, efficient step.

The overall transformation for the synthesis of this compound is depicted below.

Caption: Step-by-step mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol and Data

The following protocol describes a representative procedure for the synthesis of this compound. This method is a self-validating system; successful formation of the product confirms the viability of the described mechanistic pathway.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Methylbenzofuran-3(2H)-one

Preamble: The Benzofuranone Core as a Privileged Scaffold in Modern Drug Discovery

The benzofuran ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this heterocyclic system exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The 7-Methylbenzofuran-3(2H)-one molecule, a member of this important class, presents a compelling subject for detailed structural investigation.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to deciphering a molecule's physicochemical properties and biological function.[6] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unequivocal data on molecular geometry, conformation, and intermolecular interactions.[7][8] This information is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[6]

Section 1: Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary cause of crystallization failure.

Proposed Synthetic Pathway

A variety of methods exist for the synthesis of the benzofuran-3(2H)-one core.[9] A robust approach often involves the intramolecular cyclization of a suitably substituted precursor. For this compound, a plausible route could involve the reaction of 2-bromo-3-methylphenol with an appropriate two-carbon synthon followed by a palladium-catalyzed intramolecular C-O coupling reaction.

Experimental Protocol: Synthesis

-

Precursor Assembly: In a nitrogen-purged flask, dissolve 2-bromo-3-methylphenol and a suitable coupling partner (e.g., an O-protected glycolaldehyde equivalent) in an anhydrous solvent like dioxane.

-

Catalysis: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos). Introduce a base such as K₃PO₄.

-

Reaction: Heat the mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up & Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Purify the crude product using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical for achieving >99% purity.[10]

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

The Art of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexanes). An ideal system is one where the compound is moderately soluble.

-

Slow Evaporation (Primary Method):

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation in a clean vial.

-

Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Alternative Method):

-

Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a less volatile solvent in which the compound is insoluble (the precipitant).

-

Sitting Drop: Place the drop of the compound's solution in a microbridge within a sealed well containing the precipitant.

-

The slow diffusion of the precipitant vapor into the solution gradually lowers the solubility, inducing crystallization.

-

Section 2: The Core Workflow of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][11] The process relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, and the resulting diffraction pattern is unique to the crystal's structure, governed by Bragg's Law (nλ = 2d sinθ).[7][12]

Experimental Protocol: SCXRD Analysis

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[12]

-

Carefully mount the crystal on a cryoloop or glass fiber attached to a goniometer head. For air-sensitive samples or to reduce thermal motion, data is often collected at low temperatures (e.g., 100 K) using a nitrogen cryostream.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer. Modern instruments typically use a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[7]

-

The instrument rotates the crystal through a series of orientations while a detector records the intensity and position of the diffracted X-ray beams, generating hundreds of diffraction images.[6]

-

-

Data Processing:

-

Specialized software is used to integrate the raw diffraction spots from the images, correct for experimental factors (like absorption), and reduce the data to a list of unique reflections with their corresponding intensities (an HKL file).

-

-

Structure Solution:

-

This computational step solves the "phase problem." While intensities are measured, the phase information is lost. Direct methods or Patterson methods are used to generate an initial electron density map of the unit cell.

-

-

Structure Refinement:

-

From the initial map, atoms are identified and their positions, along with their thermal displacement parameters, are refined using a least-squares algorithm. This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed by metrics like the R-factor (R1).

-

Section 3: Structural Elucidation and Interpretation

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Representative Crystallographic Data

While the specific data for this compound must be determined experimentally, the following table presents expected parameters based on published structures of similar benzofuranone derivatives.[13][14][15]

| Parameter | Expected Value / Type | Significance |

| Chemical Formula | C₉H₈O₂ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 148.16 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. Benzofuranones often crystallize in these systems.[14] |

| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell.[13] |

| a, b, c (Å) | ~7-12 Å, ~8-15 Å, ~15-25 Å | The dimensions of the unit cell along the three primary axes. |

| α, β, γ (°) | 90°, ~95-105°, 90° (for Monoclinic) | The angles between the unit cell axes. |

| Volume (ų) | ~1400-1600 ų | The volume of a single unit cell. |

| Z | 4 or 8 | The number of molecules in one unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower values are better. |

| wR2 (all data) | < 0.15 | A weighted R-factor that is also used to assess the goodness-of-fit of the model. |

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, one would expect the benzofuran ring system to be largely planar. The crystal packing is stabilized by non-covalent interactions. In the absence of strong hydrogen bond donors, the packing will likely be governed by weaker C-H···O hydrogen bonds and potential π–π stacking interactions between the aromatic rings of adjacent molecules.[13][16]

Section 4: Corroborative Spectroscopic Analysis

While SCXRD provides the definitive solid-state structure, other analytical techniques are essential to confirm the molecular identity in bulk and in solution.

| Technique | Expected Observations for this compound |

| ¹H NMR (CDCl₃) | • Aromatic protons (3H) in the δ 6.8-7.5 ppm region, showing characteristic splitting patterns. • Methylene protons (-CH₂-) as a singlet around δ 4.5 ppm. • Methyl protons (-CH₃) as a singlet around δ 2.3 ppm.[17] |

| ¹³C NMR (CDCl₃) | • Carbonyl carbon (C=O) signal downfield, around δ 190-200 ppm. • Aromatic carbons in the δ 110-160 ppm region. • Methylene carbon around δ 70-80 ppm. • Methyl carbon upfield, around δ 15-20 ppm.[17][18] |

| FT-IR (KBr) | • A strong, sharp absorption band for the C=O stretch of the five-membered ring ketone, typically around 1700-1720 cm⁻¹.[15] • C-O-C ether stretching bands around 1050-1250 cm⁻¹. • Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spec. (EI/ESI) | • A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₉H₈O₂ (148.05 g/mol ).[19] |

Section 5: Structural Insights and Implications for Drug Design

The precise 3D structure obtained from SCXRD is not merely an academic endpoint; it is a critical tool for advancing drug discovery.[4][6]

-

Conformational Analysis: The crystal structure reveals the lowest energy conformation of the molecule in the solid state. This provides a starting point for computational modeling of how the molecule might bind to a biological target, such as an enzyme's active site.

-

Pharmacophore Modeling: The exact positions of the methyl group, the ketone oxygen, and the ether oxygen define a specific pharmacophore. This 3D arrangement of functional groups is what a target receptor recognizes.

-

Structure-Based Drug Design: If the structure of a target protein is known, the crystal structure of this compound can be computationally "docked" into the binding site. This allows researchers to visualize potential interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationally design new analogs with improved binding affinity and selectivity.

-

Understanding Physicochemical Properties: Intermolecular interactions observed in the crystal lattice can provide insights into properties like solubility and melting point, which are critical for drug formulation.

References

A complete and verifiable list of references is provided below to ensure the authoritative grounding of this guide.

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]

-

Synthesis and Crystal Structure of Benzofuran Derivative. (2012). ResearchGate. Request PDF. Retrieved from [Link]

-

X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

-

Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2020). ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. Retrieved from [Link]

-

Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

¹H NMR (500 MHz, CDCl₃) δ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme. Retrieved from [Link]

-

3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one. (n.d.). Google Patents.

-

SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. (n.d.). ResearchGate. Download Table. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC. Retrieved from [Link]

-

3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzofuran, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. (2013). Molecular Crystals and Liquid Crystals. Retrieved from [Link]

-

Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9). ResearchGate. Retrieved from [Link]

-

. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

View of Cambridge Structural Database (WebCSD). (n.d.). Issues in Science and Technology Librarianship. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). NIH. Retrieved from [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (n.d.). MDPI. Retrieved from [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. (2022). ResearchGate. Request PDF. Retrieved from [Link]

-

7-Methylbenzofuran. (n.d.). PubChem. Retrieved from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

-

Benzofuran, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

3(2H)-Benzofuranone. (n.d.). NIST WebBook. Retrieved from [Link]

-

7-Hydroxybenzofuran-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). PMC - PubMed Central. Retrieved from [Link]

-

Benzofuran derivatives: A patent review. (2019). ResearchGate. Request PDF. Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray single-crystal diffraction | FZU [fzu.cz]

- 9. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. fiveable.me [fiveable.me]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to Determining the Solubility Profile of 7-Methylbenzofuran-3(2H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Methylbenzofuran-3(2H)-one. In the absence of established public data for this specific molecule, this document outlines the principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating and reproducible approach.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in physiological fluids.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is paramount during the early stages of drug discovery and lead optimization.[1][2] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate.[1]

This guide focuses on this compound, a heterocyclic organic compound. Its structure, featuring a benzofuran core, a ketone group, and a methyl substituent, suggests a molecule of moderate polarity. The presence of the ketone's carbonyl group offers a hydrogen bond acceptor site, while the aromatic ring and methyl group contribute to its lipophilic character. Based on the principle of "like dissolves like," one can hypothesize that this compound will exhibit limited solubility in water and greater solubility in organic solvents.[3] However, empirical determination is essential for accurate characterization.

This document will first detail a qualitative analysis to classify the compound's solubility, followed by a rigorous quantitative method to determine its equilibrium solubility in various solvents.

Qualitative Solubility Analysis: A Systematic Approach

A qualitative analysis provides a rapid assessment of a compound's solubility characteristics and helps to classify it based on its acidic, basic, or neutral nature.[4][5][6] This is typically the first experimental step in characterizing a new chemical entity. The process involves systematically testing the compound's solubility in a sequence of solvents with varying pH and polarity.[4][7]

Experimental Protocol for Qualitative Solubility Classification

-

Sample Preparation : For each test, place approximately 25 mg of this compound into a small test tube.[8]

-

Solvent Addition : Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observation : A compound is considered "soluble" if it dissolves completely.

-

Solvent Sequence : The tests should be performed in the following order:

-

Water : To determine its general polarity. If soluble, test the solution with litmus paper to assess its pH.[4]

-

5% NaOH Solution : If insoluble in water, this test will determine if the compound is a weak or strong acid.

-

5% NaHCO₃ Solution : If soluble in NaOH, this test helps to distinguish between strong and weak acids. Stronger acids will dissolve in sodium bicarbonate.[8]

-

5% HCl Solution : If insoluble in water and NaOH, this test will identify basic functional groups, such as amines.[8]

-

Concentrated H₂SO₄ : For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or unsaturated hydrocarbons.[4]

-

Interpreting the Results

The solubility of this compound in this scheme is expected to reveal its neutral character. It is unlikely to dissolve in acidic or basic solutions due to the absence of strongly acidic or basic functional groups. Its solubility will likely be highest in organic solvents, which should be tested if it is found to be insoluble in the aqueous solutions.

Logical Flow for Qualitative Solubility Testing

The following diagram illustrates the decision-making process for the qualitative solubility analysis.

Caption: Decision tree for the qualitative solubility classification of an organic compound.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development, a quantitative measure of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10] This method involves creating a saturated solution by agitating an excess of the compound in a solvent for an extended period until equilibrium is reached.[9][11]

Detailed Experimental Protocol for the Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, etc.). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C for physiological relevance) for a sufficient period to reach equilibrium.[9] An incubation time of 24 to 48 hours is common, but the exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2][10]

-

Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by either high-speed centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[2]

-

Sample Dilution : Carefully pipette a known volume of the clear, saturated supernatant and dilute it with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow of the shake-flask method for determining equilibrium solubility.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is crucial for a reliable solubility value. UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques for this purpose.

Quantification using UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method, provided the compound has a chromophore that absorbs light in the UV-Vis range.[12]

Protocol for UV-Vis Quantification:

-

Determine Maximum Wavelength (λmax) : Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). All subsequent measurements should be taken at this wavelength.

-

Prepare Standard Solutions : Create a series of standard solutions of known concentrations from a stock solution of the compound.

-

Generate a Calibration Curve : Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear, and a regression analysis will yield the equation of the line (y = mx + c), which adheres to the Beer-Lambert law.[12]

-

Measure the Sample : Measure the absorbance of the diluted sample from the shake-flask experiment.

-

Calculate Concentration : Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which is the solubility.

Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly for complex mixtures or compounds with low UV absorbance.[13][14]

Protocol for HPLC Quantification:

-

Method Development : Develop an HPLC method capable of separating this compound from any potential impurities or degradants. This involves selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase (e.g., a mixture of acetonitrile and water), and a detector (e.g., a UV detector set to the compound's λmax).[15][16]

-

Prepare Standard Solutions : As with UV-Vis, prepare a series of standard solutions of known concentrations.

-

Generate a Calibration Curve : Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus concentration to create a calibration curve.[13]

-

Analyze the Sample : Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Calculate Concentration : Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility, accounting for the dilution.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and organized table. This allows for easy comparison of the compound's solubility in different solvents.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | ~80 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Dichloromethane | 8.9 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

Note: Dielectric constants are provided as a measure of solvent polarity for interpretative purposes.

Interpretation of Data:

The solubility data should be analyzed in the context of solvent polarity. A higher solubility in non-polar solvents like hexane and dichloromethane compared to polar solvents like water would confirm the lipophilic nature of this compound. The solubility in ethanol and methanol, which have both polar and non-polar characteristics, will provide further insight into the intermolecular forces at play. This comprehensive solubility profile is invaluable for guiding formulation strategies, selecting appropriate solvents for chemical reactions and purification, and predicting the compound's behavior in biological systems.

Conclusion

While direct solubility data for this compound may not be readily available, this guide provides a robust and scientifically sound framework for its determination. By following the detailed protocols for qualitative and quantitative analysis, researchers can generate a comprehensive solubility profile. This information is a critical prerequisite for advancing a compound through the drug development pipeline, enabling informed decisions on formulation, and ultimately contributing to the successful development of new therapeutics.

References

-

Biel, C., & Geiger, T. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Verstraeten, S. V., & Van Speybroeck, V. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Sadeghi, S., Ghandi, K., & Conceição, E. H. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Wang, S. F., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]

-

Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Available at: [Link]

-

Scribd. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

-

Academia.edu. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link]

-

Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds. Available at: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

ACS Publications. (2018). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Analytical Chemistry. Available at: [Link]

-

Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Available at: [Link]

-